Home > Products > Screening Compounds P44235 > Isopropyl p-aminosalicylate
Isopropyl p-aminosalicylate - 6018-21-9

Isopropyl p-aminosalicylate

Catalog Number: EVT-433974
CAS Number: 6018-21-9
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isopropyl p-aminosalicylate can be synthesized from p-aminosalicylic acid through alkylation reactions. The compound retains the core structure of salicylic acid with an amino group at the para position, which is crucial for its biological activity. The classification of this compound as an aminobenzoic acid highlights its structural relationship with both salicylic acid and benzoic acid derivatives.

Synthesis Analysis

The synthesis of isopropyl p-aminosalicylate typically involves the alkylation of p-aminosalicylic acid using isopropyl iodide or a similar alkyl halide. The general procedure for synthesizing this compound can be outlined as follows:

  1. Reagents:
    • p-Aminosalicylic acid
    • Isopropyl iodide
    • Base (e.g., sodium hydride or potassium carbonate)
  2. Reaction Conditions:
    • The reaction is usually conducted in a suitable solvent such as dimethylformamide or acetone.
    • The temperature is maintained at around 60-80 °C to facilitate the reaction.
  3. Procedure:
    • Dissolve p-aminosalicylic acid in the solvent and add the base.
    • Introduce isopropyl iodide gradually while stirring.
    • Allow the mixture to react for several hours, monitoring the progress via thin-layer chromatography.
    • After completion, the reaction mixture is cooled, and the product is precipitated by adding water or an alcohol.
    • The crude product can be purified through recrystallization.

This method has been shown to yield isopropyl p-aminosalicylate with good purity and yield, making it a viable synthetic route for laboratory and industrial applications.

Molecular Structure Analysis

Isopropyl p-aminosalicylate has a molecular formula of C10H13NO3C_{10}H_{13}NO_3. Its structure consists of a salicylic acid backbone with an amino group at the para position and an isopropyl group attached to the hydroxyl group. The key features of its molecular structure include:

  • Functional Groups:
    • Hydroxyl group (-OH)
    • Amino group (-NH2)
    • Alkyl group (isopropyl)
  • Molecular Geometry:
    • The molecule exhibits a planar configuration around the aromatic ring due to resonance stabilization.
  • 3D Structure:
    • The three-dimensional arrangement can be visualized using computational chemistry software, revealing steric interactions between the isopropyl group and other functional groups.

The molecular structure plays a significant role in determining its pharmacological properties and interactions with biological targets.

Chemical Reactions Analysis

Isopropyl p-aminosalicylate participates in several chemical reactions typical for aminobenzoic acids:

  1. Acid-Base Reactions:
    • As a weak acid, it can donate protons in aqueous solutions, affecting its solubility and reactivity.
  2. Esterification:
    • The hydroxyl group can react with carboxylic acids to form esters, which may enhance its bioavailability.
  3. Nucleophilic Substitution:
    • The amino group can act as a nucleophile in various substitution reactions, allowing for further derivatization.

These reactions are essential for modifying the compound to improve its therapeutic efficacy or to investigate its mechanism of action.

Mechanism of Action

The mechanism of action of isopropyl p-aminosalicylate, similar to that of p-aminosalicylic acid, involves inhibition of bacterial folate synthesis. It acts by competing with para-aminobenzoic acid in the folate synthesis pathway:

  1. Inhibition of Dihydropteroate Synthase:
    • By mimicking para-aminobenzoic acid, it inhibits dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
  2. Disruption of Folate Pathway:
    • This inhibition leads to reduced levels of folate derivatives necessary for nucleic acid synthesis, ultimately inhibiting bacterial growth.

Studies have shown that compounds like isopropyl p-aminosalicylate can enhance the effects of other antitubercular agents when used in combination therapy, indicating potential synergistic effects.

Physical and Chemical Properties Analysis

Isopropyl p-aminosalicylate exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 100 °C to 110 °C.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but less soluble in water due to hydrophobic alkyl groups.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining suitable formulations for pharmaceutical applications.

Applications

Isopropyl p-aminosalicylate has several scientific applications:

  1. Antitubercular Agent:
    • It serves as an adjunctive therapy in treating tuberculosis, particularly against multi-drug resistant strains.
  2. Research Tool:
    • Used in studies investigating bacterial folate metabolism and developing new antifolate drugs.
  3. Prodrug Development:
    • Its structure allows for modifications that could lead to prodrugs with improved pharmacokinetic profiles.
  4. Formulation Development:
    • Explored in various dosage forms (tablets, suspensions) aimed at enhancing patient compliance through improved bioavailability.
Historical Development and Contextual Significance

Emergence of Para-Aminosalicylic Acid (PAS) in Anti-Tubercular Therapy

Para-aminosalicylic acid (PAS) was discovered in 1943 by Jörgen Lehmann as a direct result of the observation that Mycobacterium tuberculosis (Mtb) metabolically utilizes salicylic acid. Inspired by sulfonamide antibiotics, Lehmann incorporated a para-amino group onto the salicylic acid scaffold, creating a structural analog of para-aminobenzoic acid (PABA) [4] [8]. By 1946, PAS was clinically validated as a tuberculosis therapeutic, forming part of the first curative triple-drug regimen alongside streptomycin and isoniazid (INH). This combination marked a turning point in TB management, reducing relapse rates from >80% (monotherapy) to <8% in drug-susceptible cases [4] [5].

Initially, PAS was misclassified as a dihydropteroate synthase (DHPS) inhibitor. Breakthrough research in 2013 revealed its true mechanism: PAS acts as a substrate for the folate biosynthesis pathway, ultimately generating hydroxydihydrofolate, which inhibits dihydrofolate reductase (DHFR) and flavin-dependent thymidylate synthase (ThyX) in Mtb [4] [8]. This multitarget action underpinned PAS's efficacy against drug-resistant strains, leading to its reintroduction in 1992 for multidrug-resistant TB (MDR-TB) after being displaced by newer agents (rifampicin, ethambutol) [8].

Table 1: Key Milestones in PAS Development

YearEventSignificance
1943Synthesis by LehmannFirst TB-specific bacteriostatic agent
1946Clinical adoptionBackbone of first curative TB regimen (with INH/streptomycin)
1992Reintroduction for MDR-TBSecond-line agent for resistant TB
2013Mechanism of action elucidatedConfirmed prodrug activation via folate pathway

Rationale for Prodrug Design: Limitations of PAS Pharmacokinetics

PAS faces significant pharmacokinetic challenges necessitating prodrug approaches:

  • Low Oral Bioavailability (∼60%): The carboxylic acid group of PAS exists predominantly as a dianion at physiological pH, limiting passive diffusion across intestinal membranes. Consequently, 40% of a dose remains unabsorbed, causing direct irritation of the GI tract mucosa and dysbiosis-linked adverse effects [5] [8].
  • Rapid Systemic Clearance: Absorbed PAS undergoes extensive N-acetylation by human N-acetyltransferase-1 (NAT-1). This inactivation produces the inactive metabolite N-acetyl-PAS, which is renally cleared with a plasma half-life of <1 hour. Doses of 10–12 g/day are required to maintain therapeutic concentrations, exacerbating GI toxicity [5] [8].
  • Microbiome-Mediated Toxicity: Unabsorbed PAS in the gut is incorporated by commensal bacteria into non-natural folate analogs (e.g., hydroxydihydropteroate), disrupting bacterial folate metabolism and causing cytotoxicity that contributes to enteropathy [8].

These limitations directed research toward ester-based prodrugs, aiming to mask the carboxylic acid, enhance lipophilicity, and improve intestinal absorption. Isopropyl p-aminosalicylate emerged as a prototype ester prodrug designed to circumvent PAS’s physicochemical liabilities [5].

Table 2: Pharmacokinetic Limitations of PAS vs. Prodrug Objectives

ParameterPASProdrug Objective
Bioavailability~60%Near-complete absorption
Plasma half-life<1 hourProlonged via reduced NAT-1 exposure
GI retentionHigh (40% of dose)Minimize luminal exposure
LogP (lipophilicity)-0.89 (hydrophilic)>0 (moderate lipophilicity)

Evolution of Ester Derivatives in Antimicrobial Drug Development

Esterification represents a foundational strategy in prodrug design, leveraging ubiquitous carboxylesterases for intracellular hydrolysis. The development of isopropyl p-aminosalicylate occurred within this broader context:

  • Early Antimicrobial Esters: The pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) groups were successfully applied to ampicillin and fosampicillin, enhancing oral absorption by masking polar phosphates or carboxylates [1]. These groups demonstrated that steric bulk could modulate hydrolysis kinetics.
  • Amino Acid Ester Innovations: Ionic liquids pairing NSAIDs (e.g., ibuprofen) with amino acid esters (e.g., L-valine isopropyl ester) demonstrated enhanced membrane permeability and target specificity, validating esters as tools to optimize drug delivery [2].
  • Tuberculosis-Specific Applications: PAS esters evolved from simple alkyl (methyl, ethyl) to labile acyloxyalkyl types (pivoxyl, proxetil). The isopropyl ester represented an intermediate strategy—balancing synthetic accessibility, lipophilicity (LogP ≈ 0.5 vs. PAS −0.89), and controlled hydrolysis [5] [8]. Unlike pivoxyl esters (which show near-quantitative absorption), isopropyl p-aminosalicylate exhibited moderate stability in plasma but incomplete conversion, limiting its clinical adoption [8].

Table 3: Evolution of Key Ester Prodrugs in Anti-TB/Antimicrobial Therapy

Prodrug PlatformExample DrugAdvantageLimitation
Simple alkyl estersIsopropyl PASSynthetic ease; moderate LogP increaseVariable hydrolysis rates
Acyloxyalkyl estersPivoxyl PASRapid esterase cleavage; >95% absorptionPotential promoiety toxicity
Amino acid ester ionsIbuprofen-L-valine IPAEnhanced solubility and tissue targetingComplex synthesis
Aryloxy phosphoramidatesTenofovir alafenamideTargeted intracellular activationSusceptible to esterase variability

Properties

CAS Number

6018-21-9

Product Name

Isopropyl p-aminosalicylate

IUPAC Name

propan-2-yl 4-amino-2-hydroxybenzoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-6(2)14-10(13)8-4-3-7(11)5-9(8)12/h3-6,12H,11H2,1-2H3

InChI Key

YBUHABZMSNVUKQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)N)O

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.